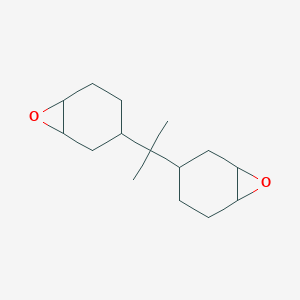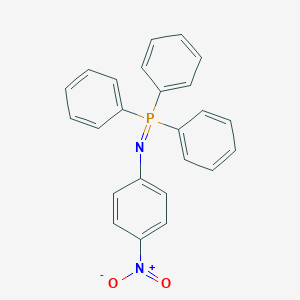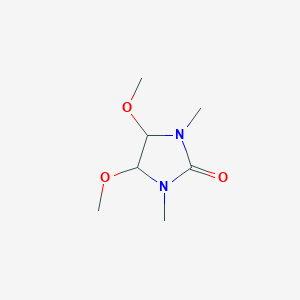
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one, also known as DDMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDMI is a cyclic urea derivative, and its synthesis has been a subject of interest for many researchers.
Mechanism Of Action
The mechanism of action of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of dopamine and serotonin, neurotransmitters involved in mood regulation.
Biochemical And Physiological Effects
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood regulation. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have anti-inflammatory properties, which can reduce inflammation and pain.
Advantages And Limitations For Lab Experiments
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to have low toxicity, making it a suitable compound for in vitro and in vivo experiments. However, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has limitations, including its low solubility in water and its instability in acidic conditions.
Future Directions
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several potential future directions in scientific research. It can be further studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can also be studied as a potential catalyst in chemical reactions and as a reagent in organic synthesis. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be further studied to understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be synthesized through a reaction between 4,5-dimethoxy-1,3-dimethylimidazolium chloride and sodium cyanate. The reaction takes place in the presence of a base and yields 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one as a white crystalline solid. The synthesis of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been optimized, and several methods have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been used in various scientific research applications due to its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions.
properties
CAS RN |
13464-10-3 |
|---|---|
Product Name |
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one |
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
4,5-dimethoxy-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-8-5(11-3)6(12-4)9(2)7(8)10/h5-6H,1-4H3 |
InChI Key |
DFRGVMDKNSXRPF-UHFFFAOYSA-N |
SMILES |
CN1C(C(N(C1=O)C)OC)OC |
Canonical SMILES |
CN1C(C(N(C1=O)C)OC)OC |
Other CAS RN |
13464-10-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



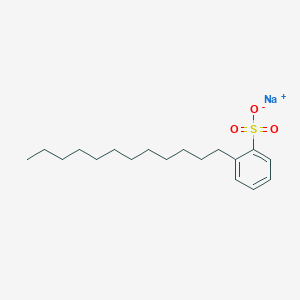
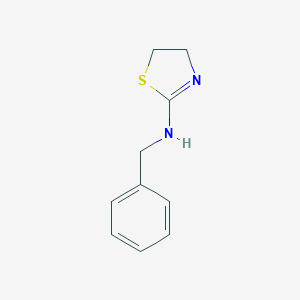
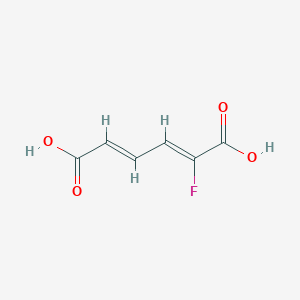
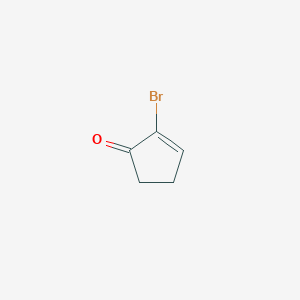
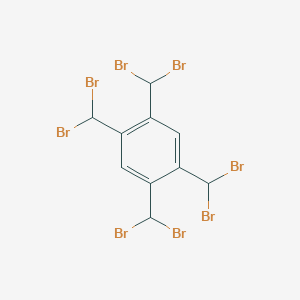
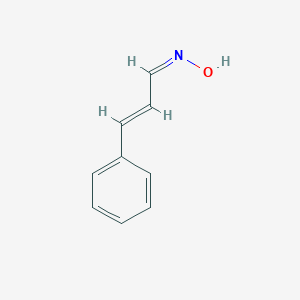
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
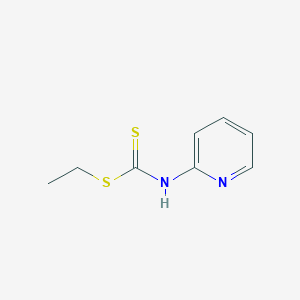
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
